2,3-Dimethoxy-5-(morpholine-4-sulfonyl)benzoic acid
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Description
2,3-Dimethoxy-5-(morpholine-4-sulfonyl)benzoic acid is a chemical compound with the CAS Number: 327091-18-9 . It has a molecular weight of 331.35 and its IUPAC name is 2,3-dimethoxy-5-(4-morpholinylsulfonyl)benzoic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17NO7S/c1-19-11-8-9 (7-10 (13 (15)16)12 (11)20-2)22 (17,18)14-3-5-21-6-4-14/h7-8H,3-6H2,1-2H3, (H,15,16) . This code provides a detailed representation of the molecule’s structure. For a more visual representation, a 3D model or 2D diagram would be helpful, which can often be found in chemical databases or generated using specialized software.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 331.35 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results but could be obtained from specialized chemical databases.Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , which correspond to hazards related to harmful ingestion, skin irritation, eye irritation, and respiratory irritation, respectively. Precautionary statements are also provided .
properties
IUPAC Name |
2,3-dimethoxy-5-morpholin-4-ylsulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO7S/c1-19-11-8-9(7-10(13(15)16)12(11)20-2)22(17,18)14-3-5-21-6-4-14/h7-8H,3-6H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWDNGVJQSCMRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C(=O)O)S(=O)(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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